![molecular formula C16H17FNO5P B13452932 [2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phosphonic acid group, which is known for its ability to form strong bonds with metal ions, making it useful in various industrial and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluorophenylethylamine with a suitable carbamoylating agent to form the carbamoyl intermediate. This intermediate is then reacted with a phenolic compound under specific conditions to introduce the methoxy group. Finally, the phosphonic acid group is introduced through a reaction with a phosphonating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and coatings due to its strong binding properties with metal ions.
作用機序
The mechanism of action of [2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, which may be crucial in its role as an enzyme inhibitor or modulator. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
[2-(2-Fluorophenyl)ethyl]phosphonic acid: Lacks the carbamoyl and methoxy groups, making it less versatile in certain applications.
[2-(2-Fluorophenyl)carbamoyl]phosphonic acid: Lacks the methoxy group, which may affect its binding properties and reactivity.
[2-(Methoxyphenyl)phosphonic acid: Lacks the fluorophenyl and carbamoyl groups, resulting in different chemical and biological properties.
Uniqueness
[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H17FNO5P |
|---|---|
分子量 |
353.28 g/mol |
IUPAC名 |
[2-[2-[2-(2-fluorophenyl)ethylamino]-2-oxoethoxy]phenyl]phosphonic acid |
InChI |
InChI=1S/C16H17FNO5P/c17-13-6-2-1-5-12(13)9-10-18-16(19)11-23-14-7-3-4-8-15(14)24(20,21)22/h1-8H,9-11H2,(H,18,19)(H2,20,21,22) |
InChIキー |
CUWQKFDVSFFRPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCNC(=O)COC2=CC=CC=C2P(=O)(O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




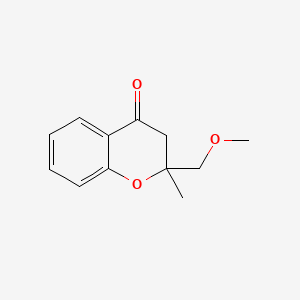
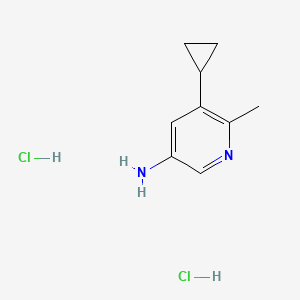
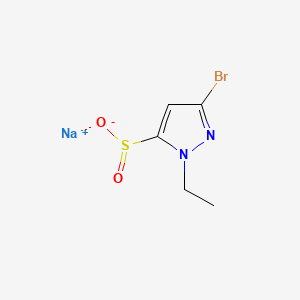
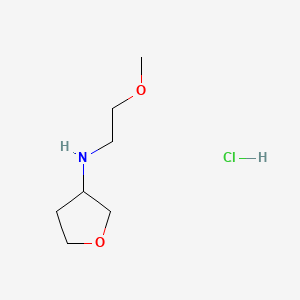
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![2-(3-Oxabicyclo[5.1.0]octan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452894.png)

![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
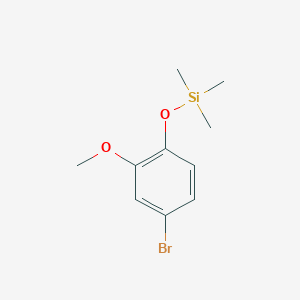
![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)


